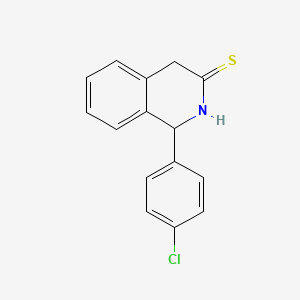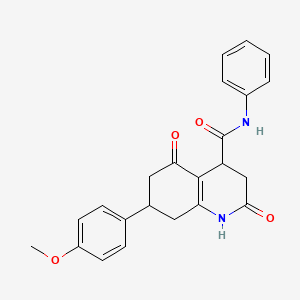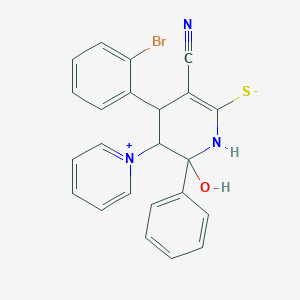![molecular formula C25H23BrN2O3 B11566041 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11566041.png)
2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a bromophenoxy group, a benzoxazole moiety, and a methylpropanamide backbone, making it a subject of interest for researchers exploring new chemical entities with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps:
-
Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
-
Synthesis of the Benzoxazole Derivative: : The benzoxazole moiety is synthesized by reacting 5,6-dimethyl-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions. Common reagents include polyphosphoric acid or phosphorus oxychloride.
-
Coupling Reaction: : The final step involves coupling the 4-bromophenoxy intermediate with the benzoxazole derivative. This is typically achieved through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group or other reduced forms.
-
Substitution: : The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation Products: Various oxidized benzoxazole derivatives.
Reduction Products: Reduced phenoxy derivatives.
Substitution Products: A range of substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity against specific biological pathways or diseases, aiming to develop new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety could play a crucial role in binding to these targets, while the bromophenoxy group may influence the compound’s overall bioactivity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- 2-(4-fluorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- 2-(4-methylphenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
Uniqueness
Compared to its analogs, 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electron-withdrawing properties can affect the compound’s overall chemical behavior, making it distinct from its chloro, fluoro, and methyl analogs.
特性
分子式 |
C25H23BrN2O3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C25H23BrN2O3/c1-15-13-21-22(14-16(15)2)30-23(28-21)17-5-9-19(10-6-17)27-24(29)25(3,4)31-20-11-7-18(26)8-12-20/h5-14H,1-4H3,(H,27,29) |
InChIキー |
POWWJDKZKDYRFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11565970.png)

![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11565984.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B11565989.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11566008.png)
![4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11566014.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11566017.png)
![(4Z)-2-phenyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11566049.png)

![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11566061.png)
![6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11566062.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566065.png)
